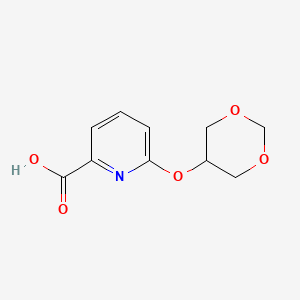

6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid

Descripción

6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid (CAS: 1287218-61-4) is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at position 2 and a 1,3-dioxane ring linked via an ether oxygen at position 6 . Its molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 225.20 g/mol. The compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research .

Propiedades

IUPAC Name |

6-(1,3-dioxan-5-yloxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-10(13)8-2-1-3-9(11-8)16-7-4-14-6-15-5-7/h1-3,7H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOLEAKWUFUCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)OC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is with a molecular weight of 225.2 g/mol. The compound features a pyridine ring substituted with a dioxane moiety and a carboxylic acid group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antimicrobial activity:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. coli | 50 |

| S. aureus | 75 | |

| S. agalactiae | 75 |

These results indicate the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).

- IC50 Values :

- MDA-MB-231:

- MCF-7:

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within the cell. It is believed to modulate various signaling pathways associated with cell growth and apoptosis:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has shown significant inhibitory effects on MMP-2 and MMP-9, which are involved in tumor metastasis.

- Induction of Apoptosis : Treatment with the compound increases caspase activity in cancer cells, indicating a potential apoptotic effect.

Case Studies

A notable study conducted on mice models demonstrated that administration of this compound resulted in reduced tumor growth and metastasis in breast cancer models. The treatment led to a significant decrease in metastatic nodules compared to control groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid has shown promise as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity against various diseases.

- Antimicrobial Activity : Studies have indicated that derivatives of pyridine carboxylic acids exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against bacterial strains, showing effective inhibition of growth .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of pyridine derivatives. The dioxane moiety may contribute to enhanced solubility and bioavailability, making it a candidate for further investigation in treating inflammatory diseases .

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of novel materials.

- Polymer Chemistry : Incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability. This application is particularly relevant for creating advanced materials for industrial uses .

- Coatings and Adhesives : The compound can be utilized in formulating specialty coatings that require specific adhesion properties and chemical resistance. Its incorporation into resin formulations has been studied to enhance durability .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various derivatives of pyridine carboxylic acids demonstrated that modifications at the 6-position significantly increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The dioxane group was found to enhance membrane permeability, facilitating better drug delivery .

| Compound | Activity (MIC µg/mL) | Bacterial Strain |

|---|---|---|

| Base Compound | 32 | E. coli |

| Modified Compound | 8 | E. coli |

| Modified Compound | 16 | S. aureus |

Case Study 2: Polymer Development

In another study focused on material applications, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 25 | 200 |

| Modified Polymer | 35 | 250 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridine-3-Carboxylic Acid Derivatives

6-(1,3-Dioxan-5-yloxy)nicotinic acid (CAS: 1287217-87-1) is a positional isomer where the carboxylic acid group resides at position 3 of the pyridine ring. Despite identical molecular formulas (C₁₀H₁₁NO₅), the structural differences significantly alter physicochemical properties:

- Acidity : The pKa of the carboxylic acid group in the pyridine-2-carboxylic acid derivative (target compound) is lower (~2.5) compared to the pyridine-3-carboxylic acid isomer (~4.5), due to the inductive effect of the pyridine nitrogen .

- Solubility : The dioxane ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic analogs.

Pyridine-2-Carboxylic Acid Derivatives with Alternative Substituents

6-Methyl Pyridine-2-Carboxylic Acid

- Structure : A methyl group replaces the dioxane-ether substituent at position 4.

- Applications : Demonstrated as a glutamate dehydrogenase inhibitor (Ki = 12 µM) in antimalarial research .

- Key Differences :

6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Esters (L1-L4)

- Structure : Carbamoyl groups at position 6 with variable methylpyridinyl substitutions .

- Synthesis : Prepared via acyl chloride intermediates and characterized by FTIR, NMR, and UV-Vis spectroscopy .

- Applications : Investigated for hydrogen storage due to their ability to form coordination complexes .

- Key Differences :

Dicarboxylic Acid Derivatives

2,6-Pyridine-dicarboxylic Acid (Compound 1 in ):

- Structure : Carboxylic acid groups at positions 2 and 5.

- Properties: Increased acidity (pKa₁ = 1.5, pKa₂ = 3.2) due to dual electron-withdrawing groups. Strong chelating agent for metal ions, unlike the mono-carboxylic target compound .

Esters and Heterocyclic Analogs

5-(Methoxycarbonyl)pyridine-2-carboxylic Acid (CAS: 56187-37-2):

- Structure : Methoxycarbonyl group at position 5 and carboxylic acid at position 2.

- Key Differences: The ester group is more electron-withdrawing than the dioxane-ether, further lowering the carboxylic acid’s pKa (~2.0). Limited hydrogen-bonding capacity compared to the dioxane ring .

Physicochemical and Functional Comparisons

Q & A

Q. What are the established synthetic routes for 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a pyridine-2-carboxylic acid derivative with a 1,3-dioxane moiety. A common approach is:

- Step 1: Activation of the pyridine-2-carboxylic acid using anhydrides or chloroanhydrides in dry dioxane, with pyridine as a base to facilitate nucleophilic substitution .

- Step 2: Cyclization or etherification to attach the 1,3-dioxane ring. For example, nucleophilic addition of a hydroxyl-containing dioxane intermediate to the pyridine core under controlled pH and temperature .

- Key Variables: Solvent choice (dioxane enhances solubility and stabilizes intermediates), catalyst type (e.g., palladium for cross-coupling), and reaction time (overnight reactions improve conversion) .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC (≥98% purity threshold) to assess purity, using reverse-phase columns and UV detection at 254 nm .

- Spectroscopy: - and -NMR to verify the dioxane ring (δ 4.5–5.0 ppm for ether-linked protons) and pyridine-carboxylic acid backbone (δ 8.0–8.5 ppm for aromatic protons) .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous dioxane-carboxylic acid systems .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: The carboxylic acid group is prone to decarboxylation under strongly acidic (pH < 3) or basic (pH > 10) conditions. Stability is optimal in neutral buffers (pH 6–8) .

- Thermal Stability: Decomposition occurs above 150°C. Store at 2–8°C in inert atmospheres to prevent oxidation of the dioxane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts (e.g., palladium vs. copper)?

Methodological Answer:

- Mechanistic Analysis: Palladium catalysts favor cross-coupling via oxidative addition, while copper promotes Ullmann-type coupling. Use kinetic studies (e.g., monitoring intermediates via LC-MS) to identify rate-limiting steps .

- Solvent Effects: DMF enhances palladium solubility, whereas toluene improves copper-mediated reactions. Optimize solvent-catalyst pairs using Design of Experiments (DoE) .

- Yield Optimization: Screen ligands (e.g., bipyridines for Cu, phosphines for Pd) to stabilize transition states and reduce side reactions .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Model the electron density of the pyridine ring and dioxane oxygen to predict sites for nucleophilic attack (e.g., Fukui indices) .

- Molecular Dynamics (MD): Simulate solvation effects in dioxane/water mixtures to assess steric hindrance around the carboxylic acid group .

- Docking Studies: Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the dioxane ether .

Q. How does the compound’s stereoelectronic properties influence its role as a building block in drug discovery?

Methodological Answer:

- Bioisosteric Potential: The dioxane ring mimics sugar moieties in glycosidase inhibitors, while the pyridine-carboxylic acid acts as a metal-chelating pharmacophore .

- SAR Studies: Modify the dioxane substituents (e.g., methyl groups) to alter lipophilicity and assess bioavailability via Caco-2 cell permeability assays .

- In Vivo Testing: Evaluate metabolic stability by tracking deuterium-labeled analogs in rodent plasma using LC-MS/MS .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process Optimization: Use flow chemistry to control exothermic reactions and minimize dimerization byproducts .

- Crystallization-Driven Purification: Leverage differences in solubility between the target compound and byproducts in ethanol/water mixtures .

- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust reaction parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.